molecular formula C23H26ClNO6 B4988752 Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4988752
M. Wt: 447.9 g/mol
InChI Key: KEQIRXZPJAGGIQ-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through multi-step organic reactions. A typical synthetic route might involve:

    Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.

    Functionalization of the Quinoline Core: Introduction of the 3-chloro-4-hydroxy-5-methoxyphenyl group can be done through electrophilic aromatic substitution.

    Esterification: The carboxylate group can be introduced via esterification reactions using appropriate alcohols and acid catalysts.

    Cyclization: Formation of the tetrahydrofuran ring can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the ketone group in the quinoline core.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of alcohols from ketones.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of organic semiconductors.

Biology

    Antimicrobial Agents: Quinoline derivatives exhibit antibacterial and antifungal activities.

    Anticancer Agents: Some derivatives are studied for their potential anticancer properties.

Medicine

    Drug Development: Used as scaffolds for the development of new pharmaceuticals.

    Diagnostic Agents: Employed in the design of diagnostic probes.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes.

    Agriculture: Used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can vary depending on its application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Interacting with DNA: Intercalating into DNA and disrupting replication.

    Modulating Receptors: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug with a similar structure.

    Cinchonine: A natural product with a quinoline core.

Uniqueness

Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific functional groups and the presence of the tetrahydrofuran ring, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO6/c1-12-19(23(28)31-11-14-5-4-8-30-14)20(21-16(25-12)6-3-7-17(21)26)13-9-15(24)22(27)18(10-13)29-2/h9-10,14,20,25,27H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQIRXZPJAGGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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